Thiazole-4-carboxaldehyde

Übersicht

Beschreibung

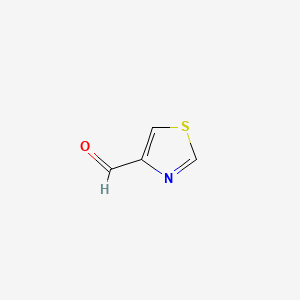

Thiazole-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C4H3NOS. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, a versatile scaffold in medicinal chemistry known for its diverse biological activities . This compound is used as an intermediate in the synthesis of various pharmaceuticals and biologically active agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazole-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of thiazole with formylating agents. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a widely used method . Another method involves the oxidation of thiazole-4-methanol using oxidizing agents like pyridinium chlorochromate (PCC) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Thiazole-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Thiazole-4-carboxylic acid

Reduction: Thiazole-4-methanol

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Thiazole-4-carboxaldehyde derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds containing this moiety can inhibit various cancer cell lines effectively.

- Mechanism of Action : Thiazole derivatives often act by inhibiting specific kinases involved in tumor progression. For instance, compounds have been synthesized that target the B-RAFV600E kinase, a critical player in melanoma. One such compound exhibited an IC50 value of 23.1 nM, outperforming the standard drug dabrafenib (IC50 = 47.2 nM) .

-

Case Studies :

- A series of thiazole-pyridine hybrids demonstrated enhanced anti-breast cancer efficacy with an IC50 of 5.71 μM compared to 6.14 μM for 5-fluorouracil .

- Novel thiazole derivatives synthesized via cyclization reactions displayed promising cytotoxicity against various cancer cell lines, including HepG-2 and MCF-7, with IC50 values ranging from 10–30 µM .

Anticonvulsant Properties

This compound has also been investigated for its anticonvulsant properties:

- Research Findings : Several thiazole derivatives have been synthesized and tested for their ability to protect against seizures in animal models. For example, certain compounds demonstrated a protective range of 33% to 100% in electroshock-induced seizure tests .

- Notable Compounds : A specific thiazole-linked triazole compound showed a median effective dose of 24.38 mg/kg in electroshock seizure tests, indicating significant anticonvulsant activity .

Anti-Tubercular Activity

The search for new anti-tubercular agents has led to the exploration of thiazole derivatives:

- Effectiveness Against Mycobacterium tuberculosis : Thiazole compounds have been shown to possess activity against drug-resistant strains of tuberculosis. For instance, a series of coumarin-thiazoline hybrids exhibited an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis H37Rv .

- Synthesis and Testing : The synthesis of amino thiazoles has shown promise in generating compounds with significant anti-tubercular activity, emphasizing the need for further exploration in this area .

Enzyme Inhibition Studies

This compound is also being studied for its potential as an enzyme inhibitor:

- Protein Kinase Inhibition : Recent research has focused on synthesizing thiazole derivatives that inhibit protein kinases involved in cancer signaling pathways. Notably, one compound demonstrated selective inhibition against CK2α with an IC50 value of 3.4 μM .

- Carbonic Anhydrase Inhibition : A series of trisubstituted thiazole derivatives were evaluated for their inhibitory effects on carbonic anhydrase III, with some compounds showing promising results .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of thiazole-4-carboxaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some thiazole derivatives exhibit anticancer activity by inhibiting enzymes like inosine monophosphate dehydrogenase (IMPDH) and inducing apoptosis in cancer cells . Other derivatives may act as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Vergleich Mit ähnlichen Verbindungen

- Thiazole-2-carboxaldehyde

- Thiazole-5-carboxaldehyde

- Thiazole-4-methanol

- Thiazole-4-carboxylic acid

Biologische Aktivität

Thiazole-4-carboxaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

This compound possesses a thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen. The presence of the aldehyde group enhances its reactivity, allowing for various chemical modifications that can lead to compounds with improved biological activity.

Biological Activities

This compound and its derivatives have been studied for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from this compound have shown notable activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells. For example, a study demonstrated that certain thiazole derivatives showed potent antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range .

- Antioxidant Activity : The antioxidant potential of thiazole derivatives has been evaluated using various assays. Compounds derived from this compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. Studies have shown that substituents at specific positions on the thiazole ring can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups at the para position of phenyl rings attached to the thiazole scaffold has been associated with increased anticancer activity .

Case Studies

- Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Compounds with nitro groups at the para position demonstrated maximum activity against Hep-G2 (human hepatocarcinoma) and SKNMC (neuroblastoma) cell lines, with IC50 values reported as 10.8 μM and 11.6 μM respectively .

- Antimicrobial Efficacy : In vitro studies highlighted the antimicrobial potential of this compound derivatives against Mycobacterium tuberculosis and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1.0 to 61.2 μM .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC (μM) |

|---|---|---|---|

| Compound A | Anticancer | Hep-G2 | 10.8 |

| Compound B | Anticancer | SKNMC | 11.6 |

| Compound C | Antimicrobial | S. aureus | 5.0 |

| Compound D | Antioxidant | DPPH Assay | 0.85 |

Eigenschaften

IUPAC Name |

1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFKSVINLIQRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376815 | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3364-80-5 | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Thiazole-4-carboxaldehyde used in the development of potential radiopharmaceutical imaging agents?

A1: While this compound itself doesn't possess inherent radioimaging properties, it serves as a valuable building block in synthesizing more complex molecules with potential applications in this field. For instance, it can be used to create ligands containing thiazole rings, which can then be coordinated to technetium or rhenium tricarbonyl complexes. [] These complexes are being investigated for their potential as diagnostic imaging agents. [] The thiazole ring's ability to coordinate with these metals makes this compound a crucial starting material in developing novel radiopharmaceuticals.

Q2: What are the potential advantages of using Rhenium complexes derived from this compound in radiopharmaceutical research?

A2: Rhenium complexes, particularly those incorporating ligands derived from this compound, offer a safer alternative for studying the chemical behavior of potential radiopharmaceuticals. [] Unlike their technetium counterparts, rhenium complexes lack radioactivity, minimizing potential radiation damage during in vitro and in vivo studies. [] This allows researchers to thoroughly investigate the coordination chemistry, stability, and biodistribution of these complexes without the complications associated with radioactivity. The insights gained from studying rhenium analogs can then guide the development and optimization of technetium-based radiopharmaceuticals.

Q3: Has computational chemistry been used to study this compound and its derivatives?

A3: Yes, computational methods are valuable tools for investigating the properties of this compound and its derivatives. Researchers have employed quantum chemical calculations using various methods like B3LYP and CBS-APNO to evaluate electronic properties such as EHOMO, ELUMO, dipole moment, and molecular volume. [] These calculations provide insights into the reactivity, stability, and potential interactions of these compounds with other molecules. The information obtained from computational studies can be further used to develop quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of new this compound derivatives.

Q4: What synthetic strategies utilize this compound to create potentially bioactive compounds?

A4: this compound serves as a versatile starting material for synthesizing a variety of potentially bioactive molecules. One approach involves its condensation reaction with compounds like 1,3-cyclohexanedione and alkyl 3-aminocrotonate to yield 4-(2-methyl-thiazol-4-yl)-hexahydroquinoline derivatives. [] Furthermore, reacting this compound with benzoyl acetone and thiourea leads to the formation of 1,4-dihydropyrimidine derivatives. [] These synthetic routes highlight the utility of this compound in constructing diverse heterocyclic scaffolds, which are commonly found in various pharmaceuticals and biologically active compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.